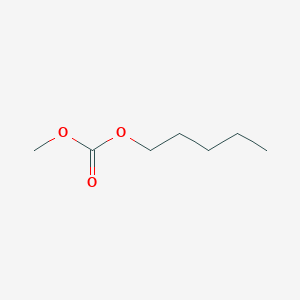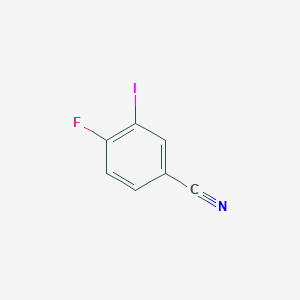
锑化钴
描述
Cobalt antimonide is a binary compound composed of cobalt and antimony. It is known for its unique thermoelectric properties, making it a significant material in the field of thermoelectric energy conversion. The compound typically crystallizes in a cubic skutterudite structure, which contributes to its high electrical conductivity and relatively low thermal conductivity .
科学研究应用
Cobalt antimonide has a wide range of scientific research applications due to its unique properties:
Thermoelectric Materials: Cobalt antimonide is extensively studied for its thermoelectric properties, which make it suitable for use in power generation and cooling devices.
Energy Storage: Cobalt-containing nanomaterials, including cobalt antimonide, are used in the development of anode materials for lithium-ion batteries.
作用机制
Target of Action
Cobalt antimonide, also known as antimony; cobalt(3+), is primarily used in the field of materials science, particularly in thermoelectric applications
Mode of Action
The mode of action of cobalt antimonide is primarily physical rather than biological. It’s known for its attractive thermoelectric properties, i.e., good electrical conductivity and thermopower combined with relatively low thermal conductivity . This makes it a potential candidate for use in thermoelectric devices such as power generators or coolers .
Biochemical Pathways
As a material used in thermoelectric applications, cobalt antimonide doesn’t interact with biochemical pathways in the traditional sense. Cobalt, one of the components of cobalt antimonide, is part of the cobalamin molecule (vitamin b12), which plays a crucial role in various biochemical pathways .
Result of Action
The primary result of cobalt antimonide’s action is its impact on thermoelectric performance. It’s known for its good electrical conductivity and thermopower, combined with relatively low thermal conductivity . This makes it a potential candidate for use in thermoelectric devices such as power generators or coolers .
Action Environment
The action of cobalt antimonide is influenced by environmental factors such as temperature and pressure. For instance, the thermoelectric properties of cobalt antimonide can be affected by the sintering temperature .
生化分析
Biochemical Properties
Cobalt-based compounds have been shown to interact with various biomolecules . For instance, cobalt complexes have demonstrated anti-cancer effects on T cell lymphoma through induction of cell cycle arrest and promotion of apoptosis
Cellular Effects
Cobalt-based compounds, including cobalt antimonide, can have significant effects on cellular processes. For example, cobalt complexes have been shown to trigger apoptosis and induce cell cycle arrest in lymphoma cells . Additionally, cobalt ions have been shown to have immunomodulatory effects, promoting the expression of certain genes in macrophages
Molecular Mechanism
Cobalt-based compounds have been shown to interact with biomolecules at the molecular level . For instance, cobalt nanoparticles have been shown to exhibit antibacterial activity, specifically against Pseudomonas aeruginosa
Temporal Effects in Laboratory Settings
Cobalt antimonide has been studied for its thermoelectric properties . These studies have shown that the effects of cobalt antimonide can change over time in laboratory settings. For instance, the thermoelectric properties of cobalt antimonide can be improved through various synthesis methods
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of cobalt antimonide in animal models. Cobalt-based compounds have been studied for their effects in animal models . For instance, cobalt complexes have been shown to have anti-tumor potential against lymphoma cells in animal models
Metabolic Pathways
Cobalt-based compounds, such as cobalamin, play crucial roles in various metabolic pathways . Cobalamin, for instance, is involved in the metabolism of every cell of the human body, particularly affecting DNA synthesis and regulation, as well as fatty acid and amino acid metabolism
Transport and Distribution
Studies on cobalt-based compounds have shown that they can be transported and distributed within cells . For instance, cobalt nanoparticles have been shown to be mainly sequestered inside the cell rather than on the cell wall
Subcellular Localization
Studies on cobalt-based compounds have shown that they can be localized in various subcellular compartments . For instance, cobalt complexes have been shown to be localized in the cytosol and other cellular compartments
准备方法
Synthetic Routes and Reaction Conditions: Cobalt antimonide can be synthesized using various methods, including solid-state reactions, chemical alloying, and mechanical alloying. One common method involves the solvothermal process, where cobalt and antimony precursors are dissolved in a solvent and subjected to high temperature and pressure conditions. The resulting powders are then annealed to remove excess antimony and achieve a single-phase cobalt antimonide .
Industrial Production Methods: In industrial settings, cobalt antimonide is often produced through a two-stage process. The first stage involves the preparation of the alloy powder, which can be achieved through solid-state reactions or chemical alloying. The second stage involves the consolidation of the powder using techniques such as pulse plasma sintering or spark plasma sintering. These methods ensure the formation of a dense, fine-grained polycrystalline structure with high purity .
化学反应分析
Types of Reactions: Cobalt antimonide undergoes various chemical reactions, including oxidation, reduction, and substitution. Due to its high affinity for oxygen, cobalt antimonide can form several binary and ternary oxide phases at elevated temperatures .
Common Reagents and Conditions:
Oxidation: Cobalt antimonide reacts with oxygen at high temperatures to form cobalt oxide and antimony oxide. This reaction is typically carried out in an oxidizing atmosphere.
Reduction: The reduction of cobalt antimonide can be achieved using hydrogen gas or other reducing agents at high temperatures.
Major Products: The major products formed from these reactions include cobalt oxide, antimony oxide, and various substituted skutterudite phases, depending on the specific reaction conditions and reagents used .
相似化合物的比较
Cobalt antimonide can be compared with other similar compounds, such as:
Cobalt Arsenide (CoAs3): Similar to cobalt antimonide, cobalt arsenide also crystallizes in a skutterudite structure and exhibits thermoelectric properties.
Cobalt Phosphide (CoP3): Cobalt phosphide is another skutterudite compound with thermoelectric applications.
Antimony Compounds: Other antimony compounds, such as antimony telluride (Sb2Te3), are also used in thermoelectric applications.
属性
IUPAC Name |
antimony;cobalt(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.Sb/q+3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRGWYQTFLSLOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Co+3].[Sb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoSb+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.693 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12052-42-5 | |
| Record name | Antimony, compd. with cobalt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012052425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony, compd. with cobalt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony, compound with cobalt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.800 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















